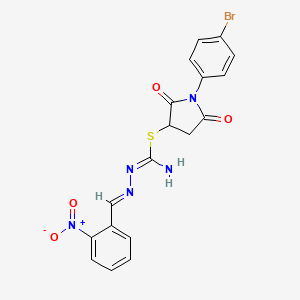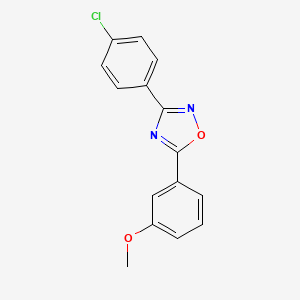![molecular formula C15H14ClN3O3 B5775843 N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, thereby regulating gene expression. C646 specifically targets the HAT activity of p300/CBP-associated factor (PCAF), a member of the HAT family that is involved in the regulation of cell growth and differentiation.
Mechanism of Action
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide specifically targets the HAT activity of PCAF by binding to a specific pocket in the enzyme. This binding prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, thereby inhibiting gene expression. The inhibition of PCAF activity by this compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines in immune cells, suggesting a potential role in the regulation of immune responses. In vivo studies have shown that this compound can inhibit the growth of tumors in mouse models of cancer.
Advantages and Limitations for Lab Experiments
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PCAF, allowing researchers to study the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and has a low toxicity, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It has a relatively short half-life in vivo, limiting its use in long-term studies. Additionally, this compound may inhibit the activity of other HAT enzymes, potentially confounding the results of experiments.
Future Directions
There are several future directions for research on N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of PCAF activity. This could lead to the development of new therapies for cancer and other diseases. Another area of interest is the study of the role of PCAF in the regulation of immune responses and in the development of neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment for cancer and other diseases.
Synthesis Methods
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 2-pyridinecarboximidamide from 2-cyanopyridine. The second step involves the reaction of 2-pyridinecarboximidamide with 4-chloro-2-methylphenol to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to form this compound.
Scientific Research Applications
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been used extensively in scientific research as a tool to study the role of PCAF in various biological processes. PCAF has been implicated in the regulation of cell growth and differentiation, as well as in the development of cancer. This compound has been shown to inhibit the HAT activity of PCAF, thereby affecting gene expression and potentially inhibiting the growth of cancer cells. This compound has also been used to study the role of PCAF in the regulation of immune responses and in the development of neurological disorders.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-8-11(16)5-6-13(10)21-9-14(20)22-19-15(17)12-4-2-3-7-18-12/h2-8H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXTJRJQUYYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)


![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)